Cas no 228271-52-1 (5,8-Dihydro-7(6H)-isoquinolinone)
5,8-Dihydro-7(6H)-isoquinolinone is a heterocyclic organic compound featuring a partially saturated isoquinolinone core. This structure serves as a valuable intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity and ability to act as a scaffold for further functionalization. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, making it useful for developing bioactive molecules. The compound's stability under standard conditions and compatibility with common synthetic transformations further contribute to its utility in research and industrial settings. Its potential applications include the development of CNS-targeting agents, enzyme inhibitors, and other specialized fine chemicals.
228271-52-1 structure
Product Name:5,8-Dihydro-7(6H)-isoquinolinone
CAS No:228271-52-1
MF:C9H9NO
MW:147.173862218857
CID:67103
PubChem ID:20448181
Update Time:2025-06-07
5,8-Dihydro-7(6H)-isoquinolinone Chemical and Physical Properties
Names and Identifiers
-
- 5,8-Dihydro-7(6H)-isoquinolinone
- 5,8-Dihydro-6H-isoquinolin-7-one
- 6,8-dihydro-5H-isoquinolin-7-one
- 7(6H)-ISOQUINOLINONE,5,8-DIHYDRO-
- 7(6H)-Isoquinolinone,5,8-dihydro-(9CI)
- AKOS006302745
- AMY13784
- DTXSID60607296
- FT-0702481
- 5,6-Dihydroisoquinolin-7(8H)-one
- 5,8-Dihydroisoquinolin-7(6H)-one
- SCHEMBL11049752
- 5,6,7,8-tetrahydroisoquinolin-7-one
- 6, 8-dihydro-5H-isoquinolin-7-one
- 228271-52-1
-
- Inchi: 1S/C9H9NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h3-4,6H,1-2,5H2
- InChI Key: DYHRRVJSLMPSNY-UHFFFAOYSA-N
- SMILES: O=C1CC2C=NC=CC=2CC1
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30A^2
- XLogP3: 0.5
Experimental Properties
- Density: 1.168
- Boiling Point: 284.6°C at 760 mmHg
- Flash Point: 133.5°C
- Refractive Index: 1.568
- PSA: 29.96000
- LogP: 1.13940
5,8-Dihydro-7(6H)-isoquinolinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD59357-100mg |
7(6H)-Isoquinolinone,5,8-dihydro- |
228271-52-1 | 95+% | 100mg |
$1215.00 | 2024-04-20 |
5,8-Dihydro-7(6H)-isoquinolinone Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
228271-52-1 (5,8-Dihydro-7(6H)-isoquinolinone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent